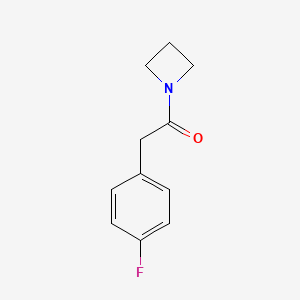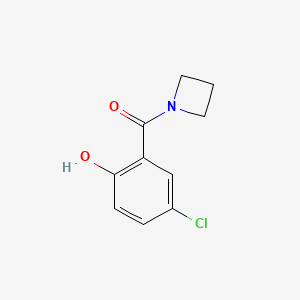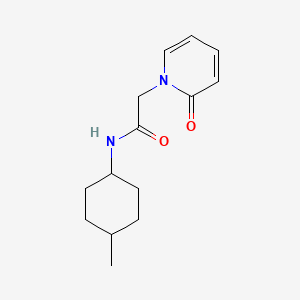
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone, also known as AFE, is a synthetic compound that belongs to the class of aryl ketones. It has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. AFE is a versatile compound that can be synthesized through various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The mechanism of action of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone is thought to involve the inhibition of multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death.
Advantages and Limitations for Lab Experiments
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has several advantages for lab experiments, including its high purity and high yield of synthesis. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone is also a versatile compound that can be used in various assays for studying its mechanism of action. However, 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone. One direction is to optimize the synthesis method to improve the yield and purity of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone and its potential applications in various diseases, including cancer and inflammation.
Synthesis Methods
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone can be synthesized through various methods, including Friedel-Crafts acylation, Suzuki coupling, and Heck coupling. The Friedel-Crafts acylation method involves the reaction of 3-fluoroacetophenone with azetidine in the presence of a Lewis acid catalyst. The Suzuki coupling method involves the reaction of 3-fluorophenylboronic acid with azetidine in the presence of a palladium catalyst. The Heck coupling method involves the reaction of 3-fluoroiodobenzene with azetidine in the presence of a palladium catalyst. These methods have been optimized to yield high purity and high yield of 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique used to visualize the metabolic activity of tissues in vivo. 1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone has been labeled with fluorine-18, a positron-emitting radioisotope, and used as a radiotracer for imaging various cancers, including breast cancer and lung cancer.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-4-1-3-9(7-10)8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJHUPOKWFIOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-fluorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)





![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)


